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Compound of Interest

2-Amino-5-fluoro-4-
Compound Name:

methoxybenzoic acid
CAS No.: 1363380-91-9

Cat. No.: B1529594

Get Quote

Executive Summary

2-Amino-5-fluoro-4-methoxybenzoic acid (CAS 1363380-91-9) is a highly specialized
anthranilic acid derivative serving as a critical pharmacophore in modern drug discovery. Its
unique trisubstituted benzene core—featuring an electron-withdrawing fluorine atom adjacent
to an electron-donating methoxy group—makes it a versatile scaffold for constructing fused
heterocycles, particularly quinazolinones and indoles used in kinase inhibition (e.g., EGFR,
VEGFR targets).

This guide provides a definitive technical analysis of its structure, a validated "Gold Standard"
synthetic pathway designed to overcome regioselectivity challenges, and protocols for its
application in advanced medicinal chemistry.

Structural Analysis & Physiochemical Properties[1]

The compound is an amphoteric molecule containing a basic aniline amine, an acidic
carboxylic acid, and a lipophilic fluoro-methoxy core. The positioning of the fluorine at C5 and
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methoxy at C4 creates a specific electronic environment that influences both metabolic stability
and binding affinity in protein pockets.

Core Chemical Data

Property Data

IUPAC Name 2-Amino-5-fluoro-4-methoxybenzoic acid
CAS Number 1363380-91-9

Molecular Formula CsHsFNO3

Molecular Weight 185.15 g/mol

SMILES COC1=C(F)C=C(N)C(C(0)=0)=C1

pKa (Acid) ~3.8 (Predicted, Carboxylic Acid)

pKa (Base) ~2.5 (Predicted, Aniline)

LogP ~1.27 (Moderate Lipophilicity)

H-Bond Donors/Acceptors 2 Donors / 4 Acceptors

Structural Connectivity Diagram

The following diagram illustrates the functional connectivity and electronic directing effects
inherent to the molecule's synthesis.
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Figure 1: Pharmacophore map highlighting the ortho-relationship between the amine and acid,
critical for heterocycle formation, and the fluoro-methoxy substitution pattern.

Synthetic Pathways|2]

Synthesizing 2-Amino-5-fluoro-4-methoxybenzoic acid presents a regioselectivity challenge.
Direct nitration of 3-fluoro-4-methoxybenzoic acid often yields the unwanted 5-nitro isomer due
to the directing effects of the methoxy group.

The Nucleophilic Aromatic Substitution (SnAr) route is the authoritative method, ensuring 100%
regiocontrol by leveraging the activation of the para-position relative to a nitro group.

The "Gold Standard" SnAr Route[3]

This route utilizes 4,5-Difluoro-2-nitrobenzoic acid as the starting material.[1][2] The nitro group
at C2 strongly activates the fluorine at C4 (para position) for displacement by methoxide, while
the fluorine at C5 (meta to nitro) remains intact.

Reaction Scheme

o Step 1 (Regioselective SnAr): 4,5-Difluoro-2-nitrobenzoic acid + NaOMe - 5-Fluoro-4-
methoxy-2-nitrobenzoic acid.

e Step 2 (Reduction): 5-Fluoro-4-methoxy-2-nitrobenzoic acid + H2/Pd-C - Target Product.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1529594/docs?utm_src=pdf-body-img#technical-guide-2-amino-5-fluoro-4-methoxybenzoic-acid-structure-synthesis
https://www.benchchem.com/product/b1529594/docs?utm_src=pdf-body#technical-guide-2-amino-5-fluoro-4-methoxybenzoic-acid-structure-synthesis
https://www.fishersci.co.uk/shop/products/4-5-difluoro-2-nitrobenzoic-acid-99-thermo-scientific/11975011
https://www.bldpharm.com/products/20372-63-8.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529594?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Starting Material T T -
4,5-Difluoro-2-nitrobenzoic acid | H2, Pd/C v/

(CAS 20372-63-8)

~
~ -
———————————

lSNAr (Regioselective at C4)
A

Intermediate
5-Fluoro-4-methoxy-2-nitrobenzoic acid
(CAS 1337447-74-1)

lNitro Reduction

Target Product
2-Amino-5-fluoro-4-methoxybenzoic acid
(CAS 1363380-91-9)

’¢

\._ (Ethanol, RT) ./ “__

________________
’’’’’

NaOMe / MeOH
(0°C to RT)

S -

Click to download full resolution via product page

Figure 2: Step-by-step synthesis workflow ensuring correct regioisomer formation.

Detailed Experimental Protocol

Step 1: Preparation of 5-Fluoro-4-methoxy-2-nitrobenzoic acid

» Reagents: 4,5-Difluoro-2-nitrobenzoic acid (1.0 eq), Sodium Methoxide (2.5 eq, 25% in

MeOH), Anhydrous Methanol.

Procedure:

[e]

Cool the solution to 0°C.

o

[¢]

maintain temperature <5°C to prevent bis-substitution.

Allow to warm to Room Temperature (RT) and stir for 4 hours.

[¢]

Dissolve 4,5-Difluoro-2-nitrobenzoic acid in anhydrous methanol under N2 atmosphere.

Add Sodium Methoxide solution dropwise over 30 minutes. Note: Exothermic reaction;
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o Monitor: TLC or LCMS should show consumption of starting material (m/z 203) and
formation of product (m/z 215).

o Workup: Acidify with 1N HCI to pH 2. Precipitate typically forms. Filter, wash with cold
water, and dry in vacuo.

o Yield: Expect 85-95%.
Step 2: Reduction to 2-Amino-5-fluoro-4-methoxybenzoic acid

e Reagents: Intermediate from Step 1, 10% Pd/C (10 wt%), Hydrogen gas (balloon or 1 atm),
Ethanol/THF (1:1).

e Procedure:

[e]

Dissolve the nitro-intermediate in Ethanol/THF.

[e]

Add Pd/C catalyst carefully (under inert gas flow).

o

Purge with Hz gas and stir under Hz atmosphere at RT for 12-18 hours.

[¢]

Monitor: LCMS will show conversion from m/z 215 to m/z 185 (M+H).

[e]

Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

Purification: Recrystallization from Ethanol/Water or use as crude if purity >95%.

[e]

Spectroscopic Characterization

Verification of the structure relies on confirming the loss of the nitro group and the presence of

the specific substitution pattern.
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Technique

Expected Signal | Feature

Interpretation

1H NMR (DMSO-ds)

0 ~3.80 ppm (s, 3H)

Methoxy group (-OCHs).

0 ~6.50 ppm (d, 1H, J~12Hz)

Aromatic proton at C3 (Ortho
to F). Large coupling due to F.

0 ~7.40 ppm (d, 1H, J~8Hz)

Aromatic proton at C6 (Meta to
F).

0 ~8-10 ppm (br s)

Carboxylic acid (-COOH) and
Amine (-NHz2).

19F NMR

5 ~-120 to -130 ppm

Single fluorine signal.

Mass Spectrometry

m/z 186.05 [M+H]*

Consistent with formula
CsHsFNO:s.

IR Spectroscopy

~1680 cm~t (C=0)

Carboxylic acid carbonyl

stretch.

~3300-3500 cm™1

Primary amine (-NH2)

stretching.

Applications in Drug Discovery[2][6][7]

The 2-amino-5-fluoro-4-methoxybenzoic acid scaffold is a "privileged structure" in medicinal

chemistry, primarily used to synthesize Quinazolinone derivatives.

Kinase Inhibitor Synthesis

By condensing this amino acid with formamide, urea, or amidines, researchers generate

quinazolin-4(3H)-ones. The C5-fluorine and C4-methoxy motifs mimic the substitution patterns

found in approved EGFR inhibitors (e.g., Gefitinib, Vandetanib analogs), enhancing binding

affinity through halogen bonding and hydrophobic interactions.

Biosensor Development

Recent literature highlights the use of this moiety in creating EDOT-FPBA monomers (3,4-

ethylenedioxythiophene bearing a fluoro-phenylboronic acid). These conductive polymers are

© 2026 BenchChem. All rights reserved.

6/8

Tech Support


https://www.benchchem.com/product/b1529594/docs?utm_src=pdf-body#technical-guide-2-amino-5-fluoro-4-methoxybenzoic-acid-structure-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529594?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

electropolymerized on electrodes for non-enzymatic glucose sensing, where the fluoro-group
modulates the pKa of the boronic acid to function at physiological pH.

Safety & Handling

» Hazard Classification: Irritant (Skin/Eye/Respiratory).
o Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood.

o Storage: Store at room temperature, kept dry. The amino acid is stable but can oxidize over
long periods; store under inert gas if possible.

e Precursor Warning: The nitro-precursor (Step 1) is a nitro-aromatic; while generally stable,
avoid excessive heat or shock during scale-up.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. 4,5-Difluoro-2-nitrobenzoic acid, 99%, Thermo Scientific 1 g | Buy Online | Thermo
Scientific Acros | Fisher Scientific [fishersci.co.uk]

o 2.20372-63-8|4,5-Difluoro-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]

e 3. 4,5-Difluoro-2-nitrobenzoic acid | CAS: 20372-63-8 | Chemical Product | FINETECH
INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical
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Reagents Supplier [finetechnology-ind.com]
e 4. pure-synth.com [pure-synth.com]

¢ To cite this document: BenchChem. [Technical Guide: 2-Amino-5-fluoro-4-methoxybenzoic
Acid Structure & Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1529594/docs#technical-guide-2-amino-5-fluoro-4-
methoxybenzoic-acid-structure-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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